

PKI-402: Mechanism & Biochemical Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

[Get Quote](#)

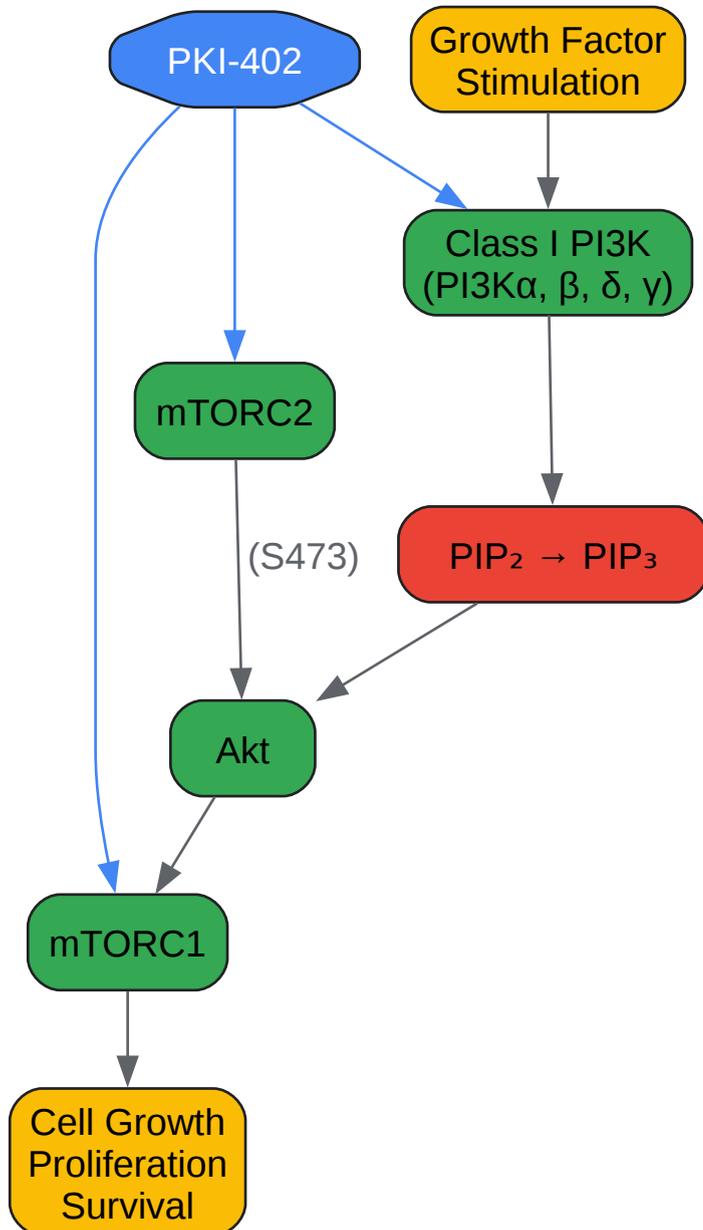
PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor that simultaneously targets Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2]. This dual inhibition is crucial for completely suppressing the PI3K/Akt/mTOR signaling axis, preventing the feedback activation of Akt that can occur with mTOR-only inhibitors [1] [3].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets:

Target	IC ₅₀ (nM)	Notes
PI3K α (p110 α)	2 [2]	Includes inhibition of common oncogenic mutants (E545K, H1047R) [2].
mTOR	3 [2]	-
PI3K β (p110 β)	7 [2]	-
PI3K δ (p110 δ)	14 [2]	-
PI3K γ (p110 γ)	16 [2]	-

This potent inhibition translates to functional effects in cells. For instance, in the MDA-MB-361 breast cancer cell line, **PKI-402** inhibits Akt phosphorylation (T308) and cell growth with an IC₅₀ in the low nanomolar range (5-8 nM) [2].

PKI-402 Dual Inhibition of PI3K/mTOR Signaling



[Click to download full resolution via product page](#)

Antitumor Efficacy in Xenograft Models

PKI-402 demonstrates robust antitumor activity across various human tumor xenograft models, including breast cancer, glioma, and non-small cell lung cancer (NSCLC) [1].

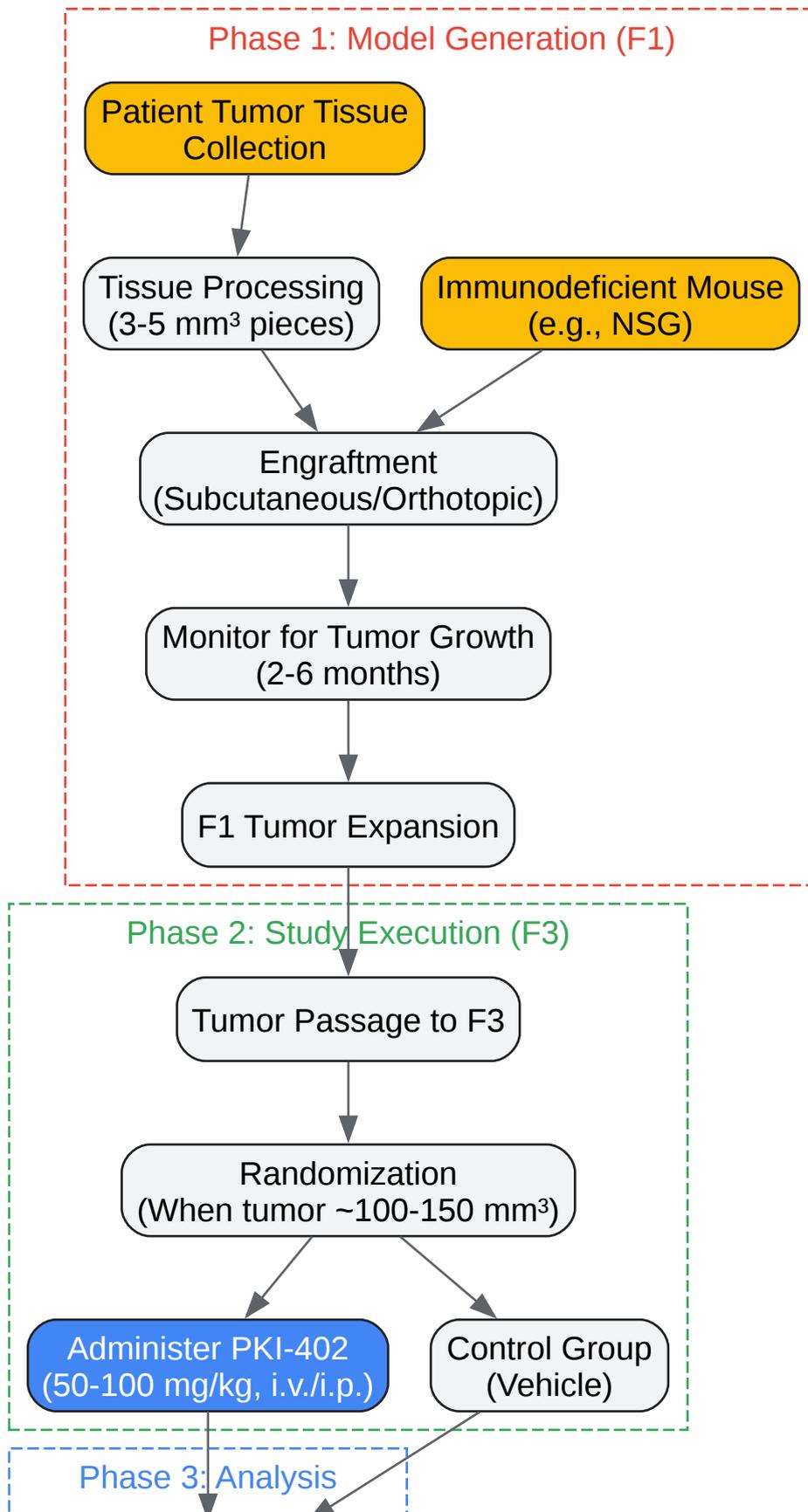
Cancer Type	Model (Cell Line)	Key Genetic Features	Dosing Regimen	Reported Efficacy
Breast Cancer	MDA-MB-361	HER2+, PIK3CA (E545K) mutant [1]	100 mg/kg, daily i.v. for 5 days [1]	Tumor regression (260 mm ³ to 129 mm ³); prevented regrowth for 70 days [1].
Glioma	U87MG	PTEN mutant [1]	100 mg/kg, i.v. [1]	Significant tumor growth inhibition [1].
Non-Small Cell Lung Cancer (NSCLC)	A549	K-Ras mutant [1]	100 mg/kg, i.v. [1]	Significant tumor growth inhibition [1].
Breast Cancer Bone Metastasis	MDA-MB-231 (Tibial Injection)	Model for osteolysis [4]	50 mg/kg, i.p., daily for 28 days [4]	Decreased tumor volume in bone; reversal of bone destruction [4].

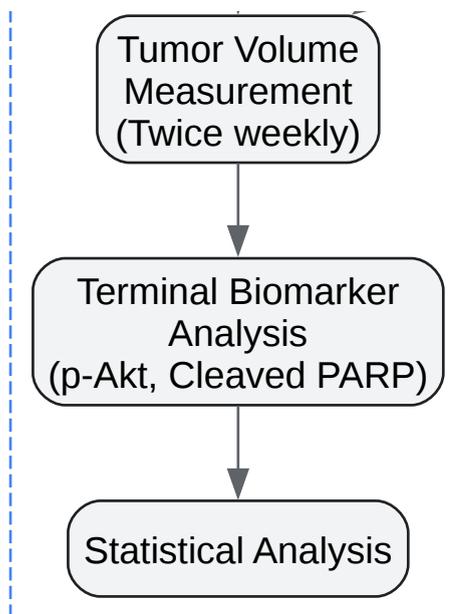
A single 100 mg/kg dose of **PKI-402** in MDA-MB-361 models led to complete suppression of phosphorylated Akt (T308) in tumors for up to 24 hours and induced cleavage of PARP, a marker of apoptosis [1]. The compound was also reported to preferentially accumulate in tumor tissue compared to normal tissues like heart and lung [1].

Experimental Protocol: PDX Efficacy Study

This protocol outlines the key steps for evaluating **PKI-402** efficacy using a Patient-Derived Xenograft (PDX) model, which better preserves the tumor's original pathology and microenvironment [5].

PKI-402 PDX Efficacy Study Workflow





[Click to download full resolution via product page](#)

Materials

- **PKI-402:** Prepare a stock solution in DMSO (e.g., 20 mM), store at -20°C. For *in vivo* dosing, dilute in the chosen vehicle to ensure the final DMSO concentration is $\leq 0.05\%$ (v/v) [4].
- **Vehicle Control:** Use the same solution without **PKI-402**.
- **Mice:** Use immunodeficient mice (e.g., NOD/SCID/IL2rynull (NSG)), aged 4-8 weeks [5].
- **PDX Tumor Tissue:** Use a stabilized model at passage F3 or higher to ensure consistent human stromal replacement and robust growth [5].

Procedures

- **Tumor Implantation and Randomization:** Implant tumor fragments subcutaneously into mouse flanks. Monitor tumor growth, and when volumes reach approximately 100-150 mm³, randomize mice into control and treatment groups to ensure similar starting tumor sizes [5].
- **Drug Administration:** Administer **PKI-402** via intraperitoneal (i.p.) or intravenous (i.v.) injection. A common regimen is 50-100 mg/kg, administered daily for 5 days per week over 2-4 weeks, though this should be optimized [1] [4].
- **Tumor Monitoring:** Measure tumor dimensions (length and width) twice weekly using calipers. Calculate tumor volume using the formula: **Volume = (length × width²) / 2** [5].
- **Terminal Analysis:** At the study endpoint, euthanize animals and collect tumors. Weigh the tumors and preserve sections for subsequent biomarker analysis (e.g., immunohistochemistry for p-Akt and

cleaved PARP) [1].

Application Notes for Researchers

- **Biomarker Analysis:** To confirm target engagement, analyze tumor lysates by Western blot for suppression of p-Akt (T308 and S473) and p-S6. Induction of cleaved PARP indicates apoptosis [1].
- **Model Selection:** **PKI-402** shows pronounced efficacy in models with **PIK3CA mutations or PTEN loss** [1] [3]. Consider using PDX models with these genetic alterations for higher predictive value.
- **Bone Metastasis Models:** **PKI-402** inhibits breast cancer-induced osteolysis. For such studies, use an intratibial injection model and monitor tumor growth and bone destruction via micro-CT [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Antitumor efficacy profile of PKI - 402 , a dual phosphatidylinositol... [pubmed.ncbi.nlm.nih.gov]
2. PKI-402 | PI3K Inhibitor [medchemexpress.com]
3. Preclinical therapeutic efficacy of a novel blood-brain barrier ... [pmc.ncbi.nlm.nih.gov]
4. mTOR inhibitor PKI-402 inhibits breast cancer induced ... [sciencedirect.com]
5. Patient-derived xenograft (PDX) models , applications and... [translational-medicine.biomedcentral.com]

To cite this document: Smolecule. [PKI-402: Mechanism & Biochemical Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548413#pki-402-tumor-xenograft-model-study>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com